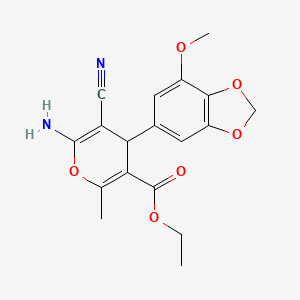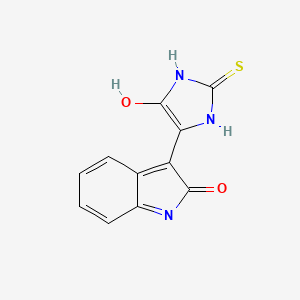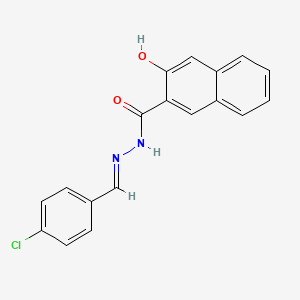
3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol often involves complex reactions with specific reagents. For instance, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride through reactions with ArTe− and Te2− indicates the intricate methods used to create morpholine derivatives (Singh et al., 2000). Such processes highlight the challenges and nuances in synthesizing structurally complex morpholine compounds.
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including those related to 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol, can be analyzed through various spectroscopic techniques. The study of 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine demonstrates the use of crystallography to understand the spatial arrangement and bonding within molecules (Jian-Guo Wu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can lead to a variety of products depending on the reactants and conditions. For example, the reaction of ethyl azidoformate with morpholines produces morpholinium azide and 4-(ethoxycarbonyl)morpholine, showcasing the compound's reactivity and the potential for generating new molecules with diverse functionalities (Tsuchida et al., 1980).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding how a compound behaves under different conditions. While specific data on 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol is not available, studies on related compounds provide insights into how morpholine derivatives generally exhibit these properties. The solubility and phase behavior of these compounds can significantly impact their applications in chemical synthesis and other fields.
Chemical Properties Analysis
The chemical properties of 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol, including its acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for its potential applications. Research on morpholine derivatives often explores their reactivity patterns, which can include nucleophilic substitution, electrophilic addition, and complex formation with metals, as seen in studies involving palladium(II) and mercury(II) complexes (Singh et al., 2000).
Aplicaciones Científicas De Investigación
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
A study reported an efficient route to the second-generation NNRTI drug candidate DPC 963, using a beta-amino alcohol synthesized by the addition of morpholine to alpha-3,4-epoxycarane. This compound showed promise as a chiral moderator in the production of HIV-1 non-nucleoside reverse transcriptase inhibitors (Kauffman et al., 2000).
Antibacterial Activity
A different study synthesized and tested various 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) for their ability to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria. The research highlighted the potential of these compounds in antibacterial applications, especially against Gram-positive organisms (Zhi et al., 2005).
Surfactant Synthesis
The hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines, including morpholine, was studied for producing surfactant substrates. This process showed good to excellent yields and presents a new route to interesting surfactant substrates (Behr et al., 2000).
Anti-Corrosion Properties
Research into 8-hydroxyquinoline derivatives, including morpholinomethyl quinolin-8-ol, demonstrated significant anti-corrosion effects on mild steel in acidic mediums. This study suggests potential applications in corrosion inhibition (Douche et al., 2020).
Reaction with Ethyl Azidoformate
A study on the reaction of ethyl azidoformate with morpholines revealed the formation of morpholinium azide and 4-(ethoxycarbonyl)morpholine, highlighting the chemical reactivity and potential applications of these compounds in various chemical synthesis processes (Tsuchida et al., 1980).
Antioxidant Activity Analysis
Another research focused on various tests to determine antioxidant activity, which could be relevant in understanding the antioxidant potential of compounds like 3-ethyl-6-(4-morpholinyl)-4-hexyn-3-ol in various fields like food engineering and pharmacy (Munteanu & Apetrei, 2021).
Synthesis of Sunscreen Agents
A green protocol was developed for synthesizing 2-ethylhexyl-4-methoxy cinnamate, an important UV-B sunscreen agent, using a morpholine-based ionic liquid. This indicates the role of morpholine derivatives in environmentally friendly processes in the cosmetic industry (Sharma & Degani, 2010).
Propiedades
IUPAC Name |
3-ethyl-6-morpholin-4-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-12(14,4-2)6-5-7-13-8-10-15-11-9-13/h14H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVARVFOIWBNHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(morpholin-4-yl)hex-4-yn-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)


![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)


![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)